4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid is a complex organic compound with a molecular weight of 376.37 g/mol It is characterized by the presence of a benzo[c]chromen-3-yl moiety linked to a benzoic acid derivative through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[c]chromen-3-yl intermediate, which is then reacted with a benzoic acid derivative under specific conditions to form the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions could result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, but they likely include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound has a similar chromen-3-yl core but includes additional functional groups that alter its reactivity and applications.
Uniqueness
Its methoxy and benzoic acid moieties provide distinct sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-15-6-8-17-18-9-7-16(11-20(18)28-22(25)19(17)10-15)27-12-13-2-4-14(5-3-13)21(23)24/h2-11H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWZHWRCIQLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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